molecular formula C20H24N2O5S B3935040 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B3935040
M. Wt: 404.5 g/mol
InChI Key: JDXUMZKNGCYTCM-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a methoxyanilino moiety, and an oxolan-2-ylmethyl group attached to an acetamide backbone. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with aniline derivatives under basic conditions to form the benzenesulfonyl intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.

    Acetamide formation: The final step involves the reaction of the methoxyanilino intermediate with oxolan-2-ylmethylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide
  • N-Fluorobenzenesulfonimide

Uniqueness

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide is unique due to its specific substitution pattern and the presence of both methoxy and oxolan-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-19-12-6-5-11-18(19)22(28(24,25)17-9-3-2-4-10-17)15-20(23)21-14-16-8-7-13-27-16/h2-6,9-12,16H,7-8,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXUMZKNGCYTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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